7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
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Overview
Description
7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex heterocyclic compound that features a unique combination of triazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 2-aminopyridine derivatives with nitriles, followed by further functionalization to introduce the triazole and methoxymethyl groups . The reaction conditions often include the use of oxidizing agents such as sodium hypochlorite or manganese dioxide, and catalysts like copper bromide in the presence of 1,10-phenanthroline .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener synthesis methods to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings, often facilitated by bases like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, manganese dioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one has several scientific research applications, including:
Medicinal Chemistry: As a scaffold for the development of novel drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: Investigating its interactions with biological macromolecules such as proteins and nucleic acids.
Material Science: Potential use in the design of light-emitting materials for organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anticancer agent.
Uniqueness
7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is unique due to its specific combination of triazole and pyrimidine rings, which confer distinct chemical and biological properties. Its methoxymethyl group further enhances its potential for functionalization and derivatization.
Properties
Molecular Formula |
C18H14N8O2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
11-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
InChI |
InChI=1S/C18H14N8O2/c1-28-9-13-22-18(24-23-13)25-8-7-12-14(16(25)27)15(11-5-3-2-4-6-11)26-17(21-12)19-10-20-26/h2-8,10H,9H2,1H3,(H,22,23,24) |
InChI Key |
DOOYWHAYDXFSJL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NN1)N2C=CC3=NC4=NC=NN4C(=C3C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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